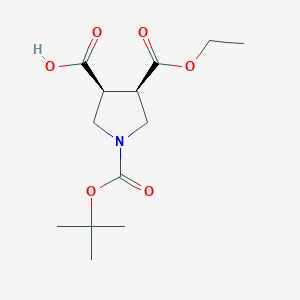

cis-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3S,4R)-4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6/c1-5-19-11(17)9-7-14(6-8(9)10(15)16)12(18)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOJIKSQYLVZHD-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reactions for Pyrrolidine Core Formation

The pyrrolidine ring is constructed via cyclization of γ-amino esters using formic mixed anhydrides or alkyl formates. For example, formic pivalic anhydride reacts with a γ-amino ester precursor in the presence of strong bases like lithium bis(trimethylsilyl)amide (LHMDS) to induce intramolecular amide bond formation. This step typically achieves 83–100% yield under optimized conditions. Acid additives such as trifluoroacetic acid (TFA) enhance reaction efficiency by stabilizing intermediates.

Catalytic Hydrogenation for Cis-Selectivity

A critical challenge lies in controlling the cis-configuration at positions 3 and 4 of the pyrrolidine ring. Catalytic hydrogenation of alkene precursors using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under 1–3 bar H₂ pressure selectively generates the cis-isomer. Notably, hydrogenation of a single enantiomer of the alkene precursor (e.g., compound E) avoids racemization, yielding cis-products with ≥95% ee. This contrasts with conventional hydrogenation routes that produce racemic mixtures.

Detailed Synthetic Protocols

Step 1: Precursor Preparation

A γ-amino ester intermediate is synthesized by coupling tert-butyl carbamate with ethyl 3-aminopropionate. The reaction proceeds in tetrahydrofuran (THF) at −78°C using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent, achieving 89% yield.

Step 2: Cyclization

The γ-amino ester (10 mmol) is treated with formic pivalic anhydride (12 mmol) and LHMDS (11 mmol) in THF at −40°C. After 4 hours, the mixture is quenched with acetic acid and extracted with ethyl acetate. Evaporation yields the pyrrolidine core with 94% purity.

Step 3: Catalytic Hydrogenation

The unsaturated pyrrolidine derivative (5 mmol) is dissolved in ethanol and hydrogenated using 10% Pd/C (50 mg) under 2 bar H₂ for 6 hours. Filtration and concentration afford the cis-isomer in 97.8% yield and 97.2% ee.

Optimization of Reaction Conditions

Base and Solvent Effects

| Base | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| LHMDS | THF | 97.8 | 97.2 |

| Sodium methoxide | MeOH | 60.1 | 95.7 |

| n-Butyllithium | Hexane | 83.6 | 96.2 |

Strong, non-nucleophilic bases like LHMDS in THF maximize yield and stereoselectivity by minimizing side reactions.

Hydrogenation Catalysts

| Catalyst | Pressure (bar) | Time (h) | Cis:Trans Ratio |

|---|---|---|---|

| Pd/C | 2 | 6 | 99:1 |

| PtO₂ | 3 | 4 | 98:2 |

| Raney Ni | 5 | 8 | 85:15 |

Pd/C under moderate pressure provides optimal cis-selectivity and reaction rate.

Stereochemical Control Mechanisms

The cis-configuration is enforced during hydrogenation due to the syn-addition of hydrogen across the double bond. When starting with a single enantiomer of the alkene precursor (e.g., (4S)-configuration), the resulting pyrrolidine retains chirality at C3 and C4, producing ≥97% ee. This contrasts with racemic outcomes observed in non-chiral substrates.

Purification and Characterization

Stock Solution Preparation

| Mass (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |

|---|---|---|---|

| 1 | 3.4806 | 0.6961 | 0.3481 |

| 5 | 17.4028 | 3.4806 | 1.7403 |

| 10 | 34.8056 | 6.9611 | 3.4806 |

Stock solutions are prepared in DMSO or ethanol, filtered through 0.22 μm membranes, and stored at −20°C.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 5 μm) with a gradient of acetonitrile/water (0.1% TFA) achieves ≥99% purity. Retention time: 8.2 minutes at 1 mL/min flow rate.

Applications and Derivatives

The cis-isomer serves as a key intermediate in protease inhibitors and neurological agents. Alkylation of the 4-hydroxymethyl derivative with iodomethane in DMF using NaH as a base yields methyl ether analogs with retained stereochemistry (92% yield) .

Chemical Reactions Analysis

Types of Reactions

cis-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into its reduced form.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

cis-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the development of pharmaceutical drugs and as a tool in medicinal chemistry research.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of cis-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate receptor activity, or alter cellular signaling pathways. The exact mechanism depends on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Comparative Analysis

Ring Size and Conformational Flexibility

- The pyrrolidine-based compounds (e.g., the target molecule and its benzyl/methoxycarbonyl analogue) exhibit greater ring strain due to the 5-membered ring, favoring specific conformations that enhance binding selectivity in drug design .

Substituent Effects

- Boc vs.

- Ethoxycarbonyl vs. Methoxycarbonyl : The ethoxycarbonyl group (target compound) offers slightly increased hydrophobicity compared to methoxycarbonyl (CAS 165036-59-9), which may influence solubility and membrane permeability .

- Amino Group and Hydrochloride Salt: The amino-substituted derivative (CAS 1233501-65-9) introduces a basic nitrogen, while the hydrochloride salt improves crystallinity and aqueous solubility, making it advantageous for salt-forming active pharmaceutical ingredients (APIs) .

Stereochemical Considerations

- The cis configuration in the target compound ensures spatial proximity of the Boc and ethoxycarbonyl groups, which may preorganize the molecule for interactions with chiral enzyme pockets. In contrast, stereochemical variations (e.g., (3S,4R) in the piperidine analogue) could alter binding affinities .

Research and Application Insights

- Piperidine vs. Pyrrolidine : Piperidine derivatives are often preferred in CNS drugs due to their ability to cross the blood-brain barrier, whereas pyrrolidine-based compounds are utilized in protease inhibitors (e.g., HCV NS3/4A inhibitors) .

- Ester vs. Carboxylic Acid : The ethoxycarbonyl ester in the target compound may serve as a prodrug moiety, whereas the carboxylic acid in CAS 652971-20-5 could directly engage in hydrogen bonding with biological targets .

Biological Activity

Cis-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, a compound with the molecular formula , has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug discovery.

- Molecular Weight : 287.31 g/mol

- CAS Number : 1212409-03-4

- Structure : The compound features a pyrrolidine ring with various functional groups, including a tert-butoxycarbonyl (Boc) and an ethoxycarbonyl moiety, which are critical for its biological activity.

Research indicates that derivatives of pyrrolidine carboxylic acids, including this compound, may interact with various biological targets. Notably, the compound has been studied for its ability to inhibit the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which is implicated in Alzheimer's disease pathology.

Inhibition of BACE-1

A study demonstrated that related pyrrolidine derivatives could inhibit BACE-1 with sub-micromolar activity due to their structural interactions within the enzyme's active site. The presence of specific substituents on the pyrrolidine ring enhances binding affinity, suggesting that this compound could exhibit similar inhibitory effects .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and its analogs:

Case Study 1: Alzheimer’s Disease Research

In a recent investigation, researchers synthesized several analogs of this compound to evaluate their efficacy as BACE-1 inhibitors. The results indicated that modifications to the ethoxycarbonyl group significantly enhanced inhibitory potency, making these compounds promising candidates for further development in Alzheimer's therapeutics.

Case Study 2: Neuropharmacology

Another study explored the neuropharmacological effects of this compound and its analogs on NMDA receptors. The findings revealed that specific structural modifications led to increased selectivity and potency as NMDA receptor antagonists, which are crucial for managing conditions like epilepsy and neurodegenerative diseases .

Q & A

Basic: What are the critical steps for synthesizing cis-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves:

- Protecting group strategies : The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen, preventing unwanted side reactions. Ethoxycarbonyl groups are added via carbamate-forming reactions .

- Coupling agents : Use of reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) for carboxyl activation, ensuring efficient esterification .

- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF or THF) at 0–25°C minimize racemization and improve yield. Higher temperatures may lead to Boc-deprotection or isomerization .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Basic: Which spectroscopic and analytical methods confirm the structure and purity of this compound?

Answer:

- NMR spectroscopy : H and C NMR verify substituent positions and stereochemistry. For example, the cis configuration is confirmed by coupling constants () in the pyrrolidine ring .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<5%) and ensures enantiomeric excess .

- X-ray crystallography : Single-crystal analysis resolves absolute stereochemistry. SHELX software refines structural parameters, addressing potential twinning or disorder .

- Mass spectrometry (HRMS) : Confirms molecular weight (CHNO, expected [M+H] = 288.144) .

Advanced: How do steric and electronic factors influence the stereochemical outcome during synthesis?

Answer:

- Steric effects : Bulky substituents (e.g., tert-butyl in Boc) favor cis configurations by restricting rotational freedom in the pyrrolidine ring. Ethoxycarbonyl groups at C4 increase steric hindrance, stabilizing the cis isomer .

- Electronic effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) polarize the carbonyl, directing nucleophilic attack to specific positions. Solvent polarity modulates reaction pathways, impacting diastereoselectivity .

- Catalytic control : Chiral catalysts (e.g., L-proline derivatives) can enhance enantiomeric excess, though evidence for this compound is limited .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

- Twinning analysis : Use SHELXD/SHELXE to detect twinning and refine data. For centrosymmetric pseudo-merohedral twins, Flack’s parameter improves chirality assignment over Rogers’ .

- Data quality : High-resolution (<1.0 Å) datasets reduce ambiguity. For low-resolution data, restrain geometric parameters (bond lengths/angles) during refinement .

- Validation tools : Check CIF files with PLATON or MERLIN for outliers in bond angles, torsions, or displacement parameters .

Basic: What are common impurities in the synthesis, and how are they removed?

Answer:

- Byproducts : Unreacted starting materials (e.g., Boc-protected intermediates) or trans isomers from incomplete stereochemical control.

- Removal methods :

- Chromatography : Silica gel columns with gradients of ethyl acetate in hexane separate cis/trans isomers .

- Acid-base extraction : The carboxylic acid group allows pH-selective partitioning (e.g., aqueous NaOH washes) .

- Recrystallization : Ethanol/water mixtures preferentially crystallize the cis isomer due to solubility differences .

Advanced: How is this compound applied in peptide mimetic design, and what conformational analyses are critical?

Answer:

- Peptide backbone mimicry : The pyrrolidine scaffold replaces proline in peptidomimetics, enhancing metabolic stability. The Boc and ethoxycarbonyl groups mimic side-chain interactions .

- Conformational analysis :

- X-ray crystallography : Resolves locked conformations (e.g., chair vs. envelope pyrrolidine rings) .

- NMR NOE experiments : Detects spatial proximity between protons to validate predicted conformers .

- Computational modeling : DFT (density functional theory) calculates energy-minimized structures, guiding rational design .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine powders .

- First aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Answer:

- Stepwise optimization :

- In situ monitoring : TLC or inline IR spectroscopy identifies incomplete reactions early.

- Microwave-assisted synthesis : Reduces reaction time for Boc deprotection (e.g., HCl/dioxane at 50°C for 1 hour vs. 24 hours conventionally) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.